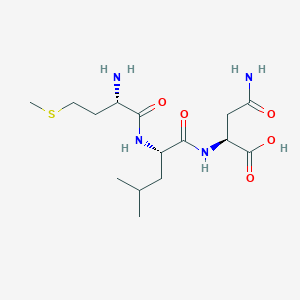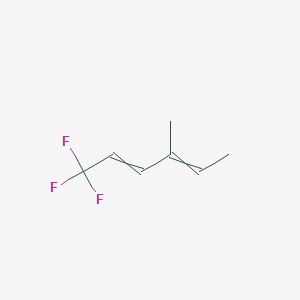
1,1,1-Trifluoro-4-methylhexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-methylhexa-2,4-diene is an organic compound characterized by the presence of three fluorine atoms and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-methylhexa-2,4-diene can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with hexafluorobut-2-yne. This reaction typically occurs in the presence of a solvent such as benzene, and the product is obtained through a series of steps including prototropic rearrangement and Diels–Alder cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-4-methylhexa-2,4-diene undergoes various types of chemical reactions, including:
Ene Reactions: These involve the addition of electron-deficient acetylenes to the diene system, resulting in the formation of cycloadducts and ene adducts.
Diels–Alder Reactions: This compound can participate in Diels–Alder reactions, forming cyclohexene derivatives through the reaction with dienophiles.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate: Used in ene reactions with the diene system.
Hexafluorobut-2-yne: Reacts with the diene to form cycloadducts.
Solvents: Benzene and tetrachloroethane are commonly used solvents in these reactions.
Major Products:
Cycloadducts: Formed through Diels–Alder reactions.
Ene Adducts: Result from ene reactions with electron-deficient acetylenes.
科学的研究の応用
1,1,1-Trifluoro-4-methylhexa-2,4-diene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
作用機序
The mechanism of action of 1,1,1-trifluoro-4-methylhexa-2,4-diene involves its reactivity with various electrophiles and nucleophiles. The conjugated diene system allows for multiple reaction pathways, including 1,2- and 1,4-addition reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
類似化合物との比較
1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene: Similar in structure but contains additional chlorine and nitrogen atoms.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Another trifluoromethyl compound with different functional groups and reactivity.
Uniqueness: 1,1,1-Trifluoro-4-methylhexa-2,4-diene is unique due to its specific combination of a trifluoromethyl group and a conjugated diene system. This combination imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and material science .
特性
CAS番号 |
651724-52-6 |
|---|---|
分子式 |
C7H9F3 |
分子量 |
150.14 g/mol |
IUPAC名 |
1,1,1-trifluoro-4-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H9F3/c1-3-6(2)4-5-7(8,9)10/h3-5H,1-2H3 |
InChIキー |
OWEQLIYXIFJUBI-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


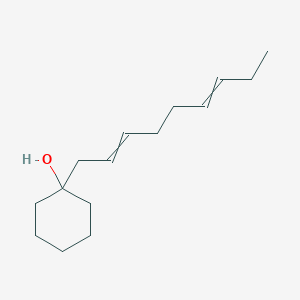

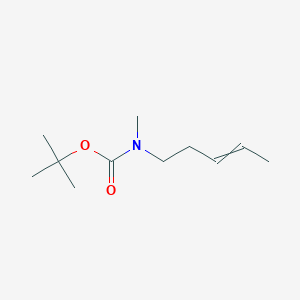

![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
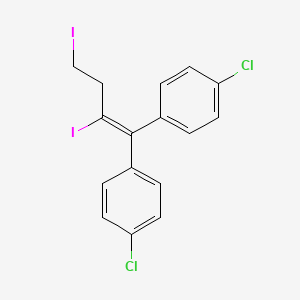
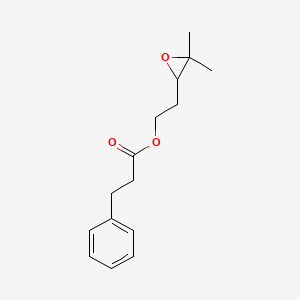
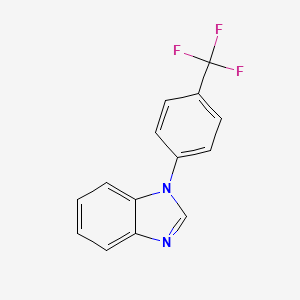
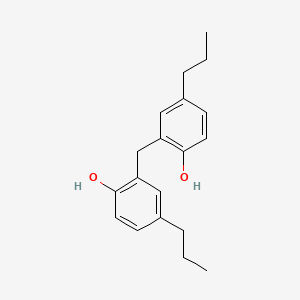

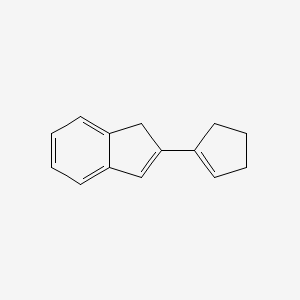
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
